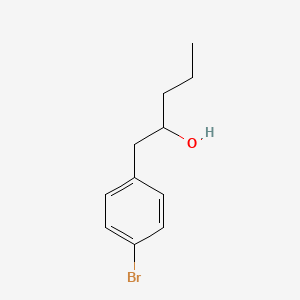

1-(4-Bromophenyl)pentan-2-ol

Description

Significance of Aryl-Substituted Secondary Alcohols in Modern Organic Synthesis and Catalysis

Aryl-substituted secondary alcohols are crucial building blocks in modern organic synthesis due to their versatile reactivity. The hydroxyl group can be a site for various chemical transformations, while the aryl group can be modified to tune the molecule's electronic and steric properties. These compounds are particularly important in the synthesis of chiral molecules, which are essential in the pharmaceutical industry where a specific three-dimensional arrangement of atoms is often required for biological activity. nih.govfrontiersin.org

The development of catalytic asymmetric synthesis has revolutionized the production of enantiomerically pure compounds, and aryl-substituted secondary alcohols are frequently used as substrates or products in these reactions. frontiersin.orgnih.gov For instance, the asymmetric reduction of prochiral ketones is a common method to produce chiral secondary alcohols. nih.gov Furthermore, these alcohols can serve as precursors to other valuable functional groups or be incorporated into more complex molecular architectures. Their application extends to materials science and agricultural chemistry, highlighting their broad utility. alfachemic.com

The catalytic cross-coupling of secondary alcohols represents another significant area of research. acs.org This methodology allows for the formation of new carbon-carbon bonds, a fundamental process in organic synthesis, by coupling two different alcohol molecules. acs.org Such reactions are often greener and more atom-economical, producing water as the primary byproduct. acs.org

Overview of Research Imperatives for Brominated Phenyl Alcohols

The presence of a bromine atom on the phenyl ring of an alcohol, as seen in 1-(4-Bromophenyl)pentan-2-ol, imparts specific properties that are highly valuable in chemical synthesis. Brominated aromatic compounds are key starting materials for a multitude of synthetic transformations. researchgate.net The bromine atom can be readily substituted or participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon or carbon-heteroatom bonds. acs.orgacs.org This makes brominated phenyl alcohols versatile intermediates for the synthesis of a wide array of more complex molecules.

The bromine substituent also influences the electronic properties of the phenyl ring, which can affect the reactivity of the alcohol and its interactions with other molecules. ontosight.ai This is particularly relevant in the design of catalysts and pharmaceuticals, where precise control over molecular properties is crucial. ontosight.ai Research into brominated compounds is driven by the need for efficient and selective methods to introduce bromine into molecules and to subsequently utilize the brominated intermediates in further synthetic steps. researchgate.netcore.ac.uk The development of new bromination reagents and catalytic methods for cross-coupling reactions is an active area of investigation. researchgate.netacs.orgacs.org

Historical Trajectories and Foundational Discoveries in Related Aryl Alcohol Chemistry

The understanding of alcohols and their reactions has a long history, dating back to early observations of the properties of ethanol (B145695) from fermentation. murov.infowikipedia.org The formal distinction between organic and inorganic chemistry in the 18th century paved the way for the systematic study of organic compounds like alcohols. murov.info A major breakthrough in the 19th century was the development of combustion analysis, which allowed for the determination of the elemental composition of organic molecules. murov.info

The concept of stereoisomerism, the idea that molecules can have the same chemical formula but different spatial arrangements of atoms, was a pivotal discovery in the 19th century. murov.info This laid the groundwork for the field of asymmetric synthesis, which is central to the chemistry of chiral aryl alcohols. The early 20th century saw significant advances in understanding reaction mechanisms and the development of new synthetic methods.

The mid-20th century witnessed the emergence of powerful catalytic methods, including transition-metal-catalyzed cross-coupling reactions, which were recognized with the Nobel Prize in Chemistry in 2010. acs.org These reactions have become indispensable tools for organic chemists and are highly relevant to the chemistry of brominated aryl alcohols, enabling their use as building blocks for complex molecules. acs.org The development of asymmetric hydrogenation and other enantioselective catalytic reactions has further enhanced the ability to synthesize specific stereoisomers of aryl alcohols. wiley-vch.defrontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h4-7,11,13H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEADPIQNTBCKOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Bromophenyl Pentan 2 Ol

Regioselective and Chemoselective Approaches to the Core Structure

The construction of the 1-(4-bromophenyl)pentan-2-ol backbone requires precise control over bond formation to ensure the correct connectivity of atoms. Regioselective and chemoselective strategies are paramount in achieving this goal efficiently.

Grignard reactions and other related organometallic additions are powerful tools for carbon-carbon bond formation, providing a direct route to the carbon skeleton of this compound. mnstate.eduwisc.edu These reactions involve the nucleophilic attack of an organometallic reagent on the electrophilic carbon of a carbonyl group. libretexts.org

A common approach involves the reaction of a Grignard reagent with an aldehyde. For the synthesis of this compound, two primary retrosynthetic disconnections are plausible:

Route A: The reaction of 4-bromobenzylmagnesium bromide with propanal.

Route B: The reaction of propylmagnesium bromide with 4-bromophenylacetaldehyde.

The general mechanism involves the formation of an alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final secondary alcohol. wisc.edu

Table 1: Grignard Reaction Pathways to this compound

| Route | Organometallic Reagent | Carbonyl Precursor | Product |

|---|---|---|---|

| A | 4-Bromobenzylmagnesium bromide | Propanal | This compound |

| B | Propylmagnesium bromide | 4-Bromophenylacetaldehyde | This compound |

Organolithium reagents can also be employed in a similar fashion, often exhibiting higher reactivity than their Grignard counterparts. mdpi.com The choice of solvent, typically an anhydrous ether such as diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for the stability and reactivity of the organometallic reagent. adichemistry.com

An alternative and widely used strategy for the synthesis of this compound is the reduction of the corresponding ketone, 1-(4-bromophenyl)pentan-2-one (B7862634). This approach benefits from the relative stability and accessibility of the ketone precursor. A variety of reducing agents and catalytic systems can be employed for this transformation.

Catalytic hydrogenation is a common method, involving the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction is typically carried out under pressure and at a controlled temperature.

Another versatile method is the use of metal hydride reagents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for the reduction of ketones to secondary alcohols. organicreactions.org These reagents deliver a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 2: Common Reagents for the Reduction of 1-(4-Bromophenyl)pentan-2-one

| Reagent/System | Description |

|---|---|

| H₂/Pd, Pt, or Ni | Catalytic hydrogenation using a heterogeneous metal catalyst. |

| Sodium Borohydride (NaBH₄) | A mild and selective reducing agent, often used in alcoholic solvents. |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent, used in aprotic solvents like THF. |

The carbon skeleton of this compound can also be assembled through nucleophilic substitution or coupling reactions. These methods involve the formation of a key carbon-carbon bond through the reaction of a nucleophile with an electrophile. ck12.org

One potential route involves a nucleophilic substitution reaction where an organometallic reagent, acting as a nucleophile, attacks an appropriate electrophile. For instance, a propyl-containing nucleophile could react with a 1-(4-bromophenyl)-2-haloethane derivative. However, elimination reactions can be a significant side reaction in such cases.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could also be envisioned for the assembly of a precursor that can then be converted to the target alcohol. These reactions are highly efficient for the formation of carbon-carbon bonds between sp² and sp³ hybridized carbons.

Stereoselective and Asymmetric Synthesis of this compound

The this compound molecule contains a stereocenter at the C2 position, meaning it can exist as two enantiomers. The development of stereoselective and asymmetric synthetic methods is crucial for obtaining enantiomerically pure forms of this alcohol, which is often a requirement for its application in the synthesis of biologically active compounds.

The enantioselective reduction of prochiral ketones is one of the most effective methods for preparing enantioenriched secondary alcohols. organicreactions.orgmdpi.com This can be achieved using stoichiometric chiral reducing agents or, more efficiently, through catalytic asymmetric reductions. wikipedia.org

Stoichiometric approaches often involve the use of chirally modified metal hydride reagents. organicreactions.org For example, lithium aluminum hydride can be modified with chiral ligands, such as (R)- or (S)-BINOL, to create a chiral reducing environment that favors the formation of one enantiomer of the alcohol over the other. wikipedia.org

Catalytic asymmetric hydrogenation and reduction offer a more atom-economical and practical approach to chiral secondary alcohols. wikipedia.org These methods utilize a chiral catalyst to transfer hydrogen from a hydrogen source to the ketone in an enantioselective manner.

Asymmetric Hydrogenation: This technique employs transition metal catalysts, such as rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands. nih.gov The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

Asymmetric Transfer Hydrogenation: In this variation, the hydrogen source is not hydrogen gas but an organic molecule like isopropanol (B130326) or formic acid. Chiral ruthenium and rhodium complexes are commonly used as catalysts.

Oxazaborolidine-Catalyzed Reduction (CBS Reduction): This is a highly effective method for the asymmetric reduction of ketones using a borane (B79455) source, such as borane-THF complex, in the presence of a catalytic amount of a chiral oxazaborolidine catalyst. mdpi.com The catalyst, derived from a chiral amino alcohol, coordinates to both the borane and the ketone, facilitating a highly enantioselective hydride transfer. organicreactions.orgrsc.org

Enzymatic Reduction: Biocatalysis using enzymes such as alcohol dehydrogenases (ADHs) offers an environmentally friendly and highly selective method for the reduction of ketones. researchgate.net These enzymes can exhibit exquisite enantioselectivity, providing access to optically pure alcohols under mild reaction conditions.

Table 3: Chiral Catalyst Systems for the Asymmetric Reduction of 1-(4-Bromophenyl)pentan-2-one

| Catalyst System | Description |

|---|---|

| Ru/Rh with Chiral Phosphine Ligands | Used in asymmetric hydrogenation and transfer hydrogenation. The chirality of the ligand determines the enantioselectivity. |

| Chiral Oxazaborolidines (CBS Catalysts) | Catalyzes the enantioselective reduction of ketones with borane reagents. |

| Alcohol Dehydrogenases (ADHs) | Enzymes that catalyze the highly enantioselective reduction of ketones using a cofactor like NADPH. |

Enantioselective Approaches to Chiral Secondary Alcohols

Organocatalytic Methodologies for Stereocontrol

The ascent of organocatalysis has provided powerful, metal-free alternatives for the stereocontrolled synthesis of chiral molecules. wikipedia.org For the synthesis of this compound, organocatalytic methods, particularly those employing chiral amines like proline, offer a direct route to enantiomerically enriched products through asymmetric aldol (B89426) reactions. wikipedia.orgillinois.edu

The strategy involves the reaction between 4-bromobenzaldehyde (B125591) and propanal, catalyzed by L-proline or its derivatives. libretexts.org The mechanism hinges on the formation of a nucleophilic enamine intermediate from the reaction of propanal and the proline catalyst. wikipedia.org This enamine then attacks the 4-bromobenzaldehyde in a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. wikipedia.org Within this transition state, the carboxylate group of the proline catalyst acts as a Brønsted acid, activating the aldehyde electrophile through hydrogen bonding and directing the facial attack of the enamine, thereby establishing the stereochemistry at the newly formed chiral center. Subsequent hydrolysis releases the aldol product and regenerates the catalyst. libretexts.org

The reaction typically affords the anti-aldol product with high levels of enantioselectivity. The initial product is 3-hydroxy-2-methyl-3-(4-bromophenyl)propanal, which can then be selectively reduced at the aldehyde and deoxygenated at the C3 position if necessary, or undergo further transformations to yield the target this compound structure. The efficiency of these reactions is often high, with catalysts like alanine (B10760859) also proving effective for direct asymmetric intermolecular aldol reactions. rsc.org

| Catalyst | Aldehyde | Ketone/Aldehyde Donor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| L-Proline | 4-Nitrobenzaldehyde | Acetone | 68 | - | 76 |

| L-Proline | Benzaldehyde | Propanal | 97 | 95:5 (anti:syn) | 99 (anti) |

| Alanine | 4-Nitrobenzaldehyde | Cyclohexanone | 98 | 99:1 (anti:syn) | >99 (anti) |

| Quinine-derived amine | Phenylglyoxal | Hydroxyacetone | 91 | 92:8 (anti:syn) | 96 (anti) |

This table presents representative data for proline-catalyzed and other organocatalytic aldol reactions analogous to the synthesis of the this compound precursor, demonstrating typical efficiencies and stereoselectivities. researchgate.net

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are cleaved and can often be recovered. wikipedia.org The use of Evans' oxazolidinone auxiliaries is a robust and highly predictable strategy for the asymmetric synthesis of secondary alcohols like this compound. nih.govrsc.org

The synthesis commences with the acylation of a commercially available Evans' oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride to form the corresponding N-propionyl imide. This imide is then subjected to a stereoselective aldol reaction. santiago-lab.com Deprotonation with a Lewis acidic base such as dibutylboron triflate in the presence of a hindered amine generates a specific (Z)-enolate. wikipedia.org The boron atom coordinates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, six-membered ring transition state upon reaction with 4-bromobenzaldehyde. santiago-lab.com

The steric bulk of the substituent at the C4 position of the oxazolidinone (e.g., a methyl or benzyl (B1604629) group) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This controlled approach dictates the absolute stereochemistry of the two newly formed stereocenters in the aldol adduct. wikipedia.org Following the reaction, the chiral auxiliary can be cleaved under various conditions. For instance, reductive cleavage using lithium borohydride yields the corresponding chiral 1,3-diol, which can be further processed to the target this compound. This method is renowned for its high diastereoselectivity, often exceeding 99:1. researchgate.net

| Oxazolidinone Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (dr) |

| (R)-4-benzyl-2-oxazolidinone | N-propionyl imide | Isobutyraldehyde | >99:1 |

| (S)-4-isopropyl-2-oxazolidinone | N-propionyl imide | Benzaldehyde | 98:2 |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-acetyl imide | Propionaldehyde | 95:5 |

| (R)-4-phenyl-2-oxazolidinone | N-propionyl imide | 4-Methoxybenzaldehyde | 97:3 |

This table illustrates the high levels of diastereocontrol typically achieved in Evans' aldol reactions using various auxiliaries and substrates, which is applicable to the synthesis of the this compound precursor.

Diastereoselective Control in Multi-Component and Multi-Step Sequences

Modern synthetic chemistry increasingly focuses on efficiency, combining multiple transformations into single-pot operations to minimize waste and purification steps. chemrxiv.org Such strategies are applicable for the diastereoselective synthesis of complex structures like this compound.

Multi-Component Reactions (MCRs) involve the concurrent reaction of three or more starting materials to form a single product that incorporates substantial parts of all reactants. A hypothetical MCR for a precursor to this compound could involve the stereoselective coupling of 4-bromobenzaldehyde, an amine, and a suitable three-carbon nucleophile, potentially mediated by a chiral catalyst to control the diastereoselectivity. Such approaches offer rapid access to molecular complexity from simple starting materials. nih.govmdpi.com

Multi-Step, One-Pot Sequences leverage the compatibility of multiple catalysts to perform sequential reactions in a single vessel. organic-chemistry.org A plausible sequence for synthesizing a stereochemically defined benzylic alcohol could involve a multi-catalytic protocol. chemrxiv.org For instance, a sequence could begin with the cross-metathesis of two simple alkenes to generate a necessary intermediate, followed by catalyst-mediated isomerization to an aldehyde, and finally, a stereoselective nucleophilic addition of an organometallic reagent (e.g., an aryl Grignard or boronic acid) to the aldehyde. organic-chemistry.org Each step is driven by a distinct, non-interfering catalyst, allowing for the construction of the final product with precise control over multiple stereocenters. These protocols are highly efficient, avoiding the need for isolation and purification of intermediates. chemrxiv.org

| Sequence | Catalysts | Substrates | Product Type | Yield (%) | Stereoselectivity |

| Isomerization-Addition | [Ir(cod)Cl]₂, (R,R)-Ru catalyst | Allylic alcohol, Aryl boronic acid | Secondary benzylic alcohol | 88 | 98:2 er |

| Metathesis-Isomerization-Addition | Ru-CM, [Ir(cod)Cl]₂, (S,S)-Ru catalyst | Alkene, Allylic alcohol, Aryl boronic acid | Secondary benzylic alcohol | 72 | 97:3 er |

| Hydrogenation-Addition | Chiral Ru-complex | Aryl ketone | Secondary benzylic alcohol | >95 | >99:1 er |

This table demonstrates the effectiveness of multi-catalytic, one-pot sequences for the stereoselective synthesis of secondary benzylic alcohols, a class of compounds to which this compound belongs. chemrxiv.org

Resolution Techniques for Racemic Mixtures, Including Kinetic and Classical Resolution

When a synthetic route produces a racemic mixture of this compound, resolution techniques are required to separate the enantiomers. Both kinetic and classical resolution are well-established methods for this purpose. wikipedia.org

Kinetic Resolution operates on the principle that two enantiomers react at different rates with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the less reactive enantiomer in excess. nih.gov Enzymatic kinetic resolution using lipases is a particularly effective method for secondary alcohols. nih.govnih.gov In a typical procedure, racemic this compound is subjected to acylation using an acyl donor like vinyl acetate (B1210297) in a non-polar organic solvent. A lipase (B570770), such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435) or lipase from Burkholderia cepacia, selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) to form the corresponding ester. nih.govmdpi.com The reaction is stopped at or near 50% conversion, at which point the unreacted (S)-alcohol can be isolated with high enantiomeric purity, along with the enantiomerically pure (R)-ester, which can be subsequently hydrolyzed back to the alcohol. mdpi.comscielo.br

Classical Resolution involves the reaction of the racemic alcohol with a stoichiometric amount of an enantiomerically pure resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods like fractional crystallization or chromatography. For an alcohol like this compound, common resolving agents include chiral carboxylic acids (e.g., tartaric acid, mandelic acid) or their derivatives. The alcohol is first converted to a diastereomeric ester mixture. After separation of the diastereomers, the chiral resolving agent is cleaved from each, yielding the separated enantiomers of the original alcohol.

| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | ee (%) of Alcohol | E-value |

| 1-Phenylethanol | CALB | Vinyl Acetate | Hexane | 41 | >95 (S) | >200 |

| 1-Phenylpropanol | Novozym 435 | Lauric Acid | Toluene | ~50 | 95 (S) | High |

| 1-Phenylethanol | Burkholderia cepacia | Vinyl Acetate | n-Heptane/[EMIM][BF₄] | 40 | >99 (S) | >200 |

| Racemic 1,2-diols | Pseudomonas cepacia | Vinyl Acetate | TBME | 38 | 77 (S) | 15 |

This table shows typical results for the lipase-catalyzed kinetic resolution of secondary benzylic alcohols similar to this compound, highlighting the high enantiopurity achievable for the unreacted alcohol. nih.govnih.govmdpi.comscielo.br

Chemical Transformations and Reactivity Profiling of 1 4 Bromophenyl Pentan 2 Ol

Reactions at the Secondary Alcohol Moiety

The secondary alcohol group in 1-(4-Bromophenyl)pentan-2-ol is a key site for various transformations, including oxidation to a ketone, reduction to the parent hydrocarbon, conversion to a better leaving group for nucleophilic substitution, and elimination to form an alkene.

Oxidation Pathways and Associated Mechanistic Investigations

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 1-(4-Bromophenyl)pentan-2-one (B7862634). This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions is crucial to ensure high yield and prevent unwanted side reactions.

Commonly employed methods for the oxidation of secondary alcohols include the use of chromium-based reagents like Pyridinium Chlorochromate (PCC) and the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride. wikipedia.orgmasterorganicchemistry.comlibretexts.orgalfa-chemistry.com

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder chromium-based oxidant that can effectively convert secondary alcohols to ketones without significant over-oxidation. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM). The mechanism involves the formation of a chromate ester intermediate, followed by an elimination reaction to yield the ketone.

Swern Oxidation: The Swern oxidation is a metal-free alternative that operates under mild, low-temperature conditions. wikipedia.orgalfa-chemistry.commissouri.edu The reaction begins with the activation of DMSO with oxalyl chloride to form a highly reactive electrophilic sulfur species. The alcohol then attacks this species, leading to the formation of an alkoxysulfonium salt. In the presence of a hindered base, such as triethylamine, a deprotonation-elimination sequence occurs to furnish the ketone. A notable drawback of this method is the production of the volatile and malodorous dimethyl sulfide. wikipedia.org

Catalytic Oxidation: In the pursuit of greener and more efficient synthetic methods, catalytic oxidation of alcohols has gained significant attention. These methods often employ a metal catalyst and a co-oxidant, such as molecular oxygen or hydrogen peroxide. For benzylic alcohols, catalytic systems can provide high selectivity and yields.

The table below summarizes typical conditions for the oxidation of secondary benzylic alcohols, which are analogous to the expected reactivity of this compound.

| Oxidizing Agent/System | Typical Solvent | Typical Temperature | Product | Reported Yield Range for Analogous Compounds |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 1-(4-Bromophenyl)pentan-2-one | 80-95% ugm.ac.id |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM) | -78 °C to Room Temperature | 1-(4-Bromophenyl)pentan-2-one | 85-98% tandfonline.com |

| Catalytic Pd(II)-NHC / Base | Toluene | 100 °C | 1-(4-Bromophenyl)pentan-2-one | Up to 99% nih.gov |

Note: Yields are based on studies of similar secondary benzylic alcohols and represent expected outcomes for this compound.

Mechanistic investigations into the oxidation of benzylic alcohols often focus on the nature of the hydrogen transfer step. Studies have shown that the reaction can proceed through different pathways depending on the oxidant and catalyst used. nih.gov

Reductions to Hydrocarbon Skeletons

The secondary alcohol moiety of this compound can be completely removed to yield the corresponding hydrocarbon, 1-(4-bromophenyl)pentane. This reductive deoxygenation is a useful transformation for removing a functional group and creating a simple alkyl chain.

A classic and effective method for the reduction of benzylic alcohols is the use of hydriodic acid (HI) in the presence of red phosphorus. beilstein-journals.orgnih.govnih.govresearchgate.net This method, first described by Kiliani, has been improved by using a biphasic toluene-water reaction medium, which allows for milder conditions and better yields. beilstein-journals.orgnih.govnih.gov

The reaction proceeds in two main steps. First, the hydroxyl group is protonated by HI and then displaced by iodide in a nucleophilic substitution reaction to form an alkyl iodide intermediate. Subsequently, the alkyl iodide is reduced by another equivalent of HI, with the red phosphorus serving to regenerate HI from the iodine (I₂) formed during the reaction. beilstein-journals.orgnih.gov This method is particularly effective for benzylic alcohols due to the stability of the potential carbocation intermediate in the substitution step. beilstein-journals.orgnih.govresearchgate.net

The table below outlines a typical procedure for the reduction of a secondary benzylic alcohol.

| Reagents | Solvent System | Typical Temperature | Product | Reported Yield Range for Analogous Compounds |

| Hydriodic Acid (HI), Red Phosphorus (P) | Toluene/Water | Reflux | 1-(4-Bromophenyl)pentane | 70-90% researchgate.net |

Note: Yields are based on studies of similar secondary benzylic alcohols and represent expected outcomes for this compound.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group (e.g., Formation of Leaving Groups)

The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions because hydroxide (OH⁻) is a strong base. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. Common strategies involve protonation of the alcohol under acidic conditions or its conversion to a sulfonate ester, such as a tosylate or mesylate.

Conversion to Tosylates and Mesylates: A widely used method for activating an alcohol for nucleophilic substitution is its conversion to a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. youtube.comorganic-chemistry.org This transformation converts the hydroxyl group into a sulfonate ester, which is an excellent leaving group due to the stability of the resulting sulfonate anion. Once formed, the tosylate of this compound can readily undergo Sₙ2 reactions with a variety of nucleophiles.

| Reagent | Base | Solvent | Product |

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Dichloromethane (DCM) | 1-(4-Bromophenyl)pentan-2-yl 4-methylbenzenesulfonate |

| Methanesulfonyl chloride (MsCl) | Triethylamine | Dichloromethane (DCM) | 1-(4-Bromophenyl)pentan-2-yl methanesulfonate |

Dehydration Reactions and Alkene Formation Mechanisms (E1 vs. E2)

The acid-catalyzed dehydration of this compound results in the formation of alkenes through the elimination of a water molecule. As a secondary alcohol, the dehydration can proceed through either an E1 or E2 mechanism, depending on the reaction conditions. researchgate.netthieme-connect.comacs.orglibretexts.orglibretexts.org

E1 Mechanism: Under strongly acidic conditions and at elevated temperatures, the reaction is likely to follow an E1 pathway. researchgate.netthieme-connect.comlibretexts.orglibretexts.org The mechanism involves the initial protonation of the hydroxyl group to form a good leaving group (water). The departure of water leads to the formation of a secondary carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom to form a double bond. Due to the formation of a carbocation intermediate, rearrangements to a more stable carbocation are possible, although in this specific case, a significant rearrangement is unlikely. The E1 reaction typically follows Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene.

E2 Mechanism: The E2 mechanism is a concerted process where the removal of a proton and the departure of the leaving group occur simultaneously. For alcohols, this typically requires the conversion of the hydroxyl group into a better leaving group, such as a tosylate, followed by treatment with a strong, non-nucleophilic base.

For the dehydration of this compound, the removal of a proton from either C1 or C3 can occur, leading to a mixture of alkene isomers.

Potential Alkene Products:

1-(4-Bromophenyl)pent-1-ene: Formed by deprotonation at C1.

1-(4-Bromophenyl)pent-2-ene: Formed by deprotonation at C3. This product can exist as both E and Z isomers.

According to Zaitsev's rule, the more substituted pent-2-ene isomers are expected to be the major products.

| Reaction Conditions | Mechanism | Major Products |

| Concentrated H₂SO₄, Heat | E1 | 1-(4-Bromophenyl)pent-2-ene (E/Z mixture) |

| 1. TsCl, Pyridine; 2. Strong, non-nucleophilic base | E2 | 1-(4-Bromophenyl)pent-2-ene (E/Z mixture) |

Transformations Involving the Aryl Bromide Moiety

The aryl bromide functionality in this compound is a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for the construction of complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. youtube.comorganic-chemistry.orgmdpi.comresearchgate.net This reaction is widely used for the formation of biaryl compounds. The aryl bromide of this compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. The alcohol functionality is generally well-tolerated under Suzuki coupling conditions.

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgamazonaws.comorganic-chemistry.orgmdpi.com The aryl bromide of this compound can react with a variety of alkenes, such as acrylates, styrenes, or other vinyl compounds, to form a new carbon-carbon bond at the vinylic position. The reaction is typically carried out in the presence of a palladium catalyst and a base.

The mechanism of the Heck reaction involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the final product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.netresearchgate.net This reaction is a powerful method for the synthesis of arylalkynes. This compound can be coupled with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

The proposed mechanism involves a palladium cycle similar to other cross-coupling reactions and a separate copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, is believed to be the active species that undergoes transmetalation to the palladium center.

The following table provides representative conditions for these cross-coupling reactions, based on general procedures for aryl bromides.

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Solvent | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ or other Pd(0) complexes | Na₂CO₃, K₂CO₃, or others | Toluene, Dioxane, or DMF | Biaryl derivative |

| Heck Reaction | Alkene (e.g., acrylate) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | Arylalkyne |

Note: The specific conditions and yields for these reactions with this compound would require experimental optimization.

Nucleophilic Aromatic Substitution (SNAr) and Related Processes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common with alkyl halides, SNAr reactions with aryl halides are typically challenging. libretexts.orgchemguide.co.uk The reactivity of the aryl halide is highly dependent on the electronic properties of the ring.

For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.comchemistrysteps.compw.live These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgchemistrysteps.comlibretexts.org

In the case of this compound, the phenyl ring lacks any strong electron-withdrawing substituents. The pentan-2-ol group is an alkyl group, which is weakly electron-donating, and the bromine atom itself is not a sufficiently activating group. Consequently, the aromatic ring is not considered electron-deficient enough to be susceptible to attack by most nucleophiles under standard conditions. pw.live Therefore, direct displacement of the bromide ion by common nucleophiles via a standard SNAr mechanism is generally not a feasible pathway.

| Factor Affecting SNAr | Application to this compound | Expected Reactivity |

| Ring Activation | No strong electron-withdrawing groups (e.g., -NO₂) are present. | Very low reactivity towards SNAr. |

| Leaving Group | Bromine is a viable leaving group, but its departure is not the rate-determining step in SNAr. masterorganicchemistry.com | The nature of the leaving group is less critical than ring activation. |

| Nucleophile | Requires a very strong nucleophile (e.g., amide anion). | Reaction is unlikely without extreme conditions (high temperature/pressure). |

| Solvent | Polar aprotic solvents are typically used to solvate the cation of the nucleophile. | Solvent choice alone is insufficient to promote the reaction. |

Reactions proceeding through alternative mechanisms, such as those involving benzyne intermediates, can be initiated with exceptionally strong bases like sodium amide (NaNH₂), but these often result in a mixture of products and require harsh conditions. chemistrysteps.compw.live

Metal-Halogen Exchange Reactions and Subsequent Quenching

A more synthetically useful transformation involving the carbon-bromine bond of this compound is the metal-halogen exchange. This fundamental organometallic reaction converts an organic halide into an organometallic compound, effectively reversing the polarity of the carbon atom attached to the halogen. wikipedia.org

The reaction is most commonly performed using organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures to prevent side reactions. tcnj.edu The exchange between the bromine on the aromatic ring and the lithium atom is typically a fast and efficient process. harvard.edu This reaction would transform the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion in the form of an aryllithium species.

R-Br + R'-Li ⇌ R-Li + R'-Br

This newly formed aryllithium intermediate is a powerful base and nucleophile that can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the former site of the bromine atom. It is crucial that the hydroxyl group on the pentane chain is protected (e.g., as a silyl (B83357) ether) before introducing the organolithium reagent to prevent an acid-base reaction where the organolithium would simply deprotonate the alcohol.

Below are some potential transformations following a metal-halogen exchange:

| Quenching Electrophile | Reagent Example | Resulting Product Structure |

| Carbon Dioxide | CO₂ (gas or dry ice) | 4-(1-Hydroxy-2-pentyl)benzoic acid |

| Aldehydes/Ketones | Formaldehyde (H₂CO) | (4-(1-Hydroxy-2-pentyl)phenyl)methanol |

| Alkyl Halides | Methyl Iodide (CH₃I) | 1-(4-Tolyl)pentan-2-ol |

| Esters | Ethyl formate (HCO₂Et) | 4-(1-Hydroxy-2-pentyl)benzaldehyde |

Chemoselective Functionalizations of the Pentane Chain

The secondary alcohol on the pentane chain of this compound provides another site for chemical modification. These reactions can be performed chemoselectively, leaving the aryl bromide portion of the molecule intact.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-bromophenyl)pentan-2-one. A variety of oxidizing agents can be employed for this transformation, with milder reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane being preferred to avoid over-oxidation or side reactions.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or base.

Conversion to Alkyl Halides: The alcohol can be converted into an alkyl halide. libretexts.org For instance, reaction with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) would replace the hydroxyl group with a bromine or chlorine atom, respectively, typically via an Sₙ2 mechanism that results in an inversion of stereochemistry. libretexts.orgyoutube.com Reaction with hydrobromic acid (HBr) would also yield the alkyl bromide, likely through an Sₙ1 mechanism for a secondary alcohol. libretexts.orgyoutube.com

Formation of Ether: Through a Williamson ether synthesis, the alcohol can be deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide, which can then act as a nucleophile to displace a halide from a primary alkyl halide, forming an ether.

| Reaction Type | Reagent(s) | Product Functional Group | Notes |

| Oxidation | PCC, Dess-Martin Periodinane | Ketone | Converts the secondary alcohol to a carbonyl group. |

| Esterification | Acetic Anhydride, Pyridine | Ester | Forms an acetate (B1210297) ester. |

| Halogenation | SOCl₂, PBr₃ | Alkyl Chloride/Bromide | Replaces -OH with a halogen via an Sₙ2 mechanism. libretexts.orgyoutube.com |

| Tosylation | Tosyl Chloride (TsCl), Pyridine | Tosylate | Converts the alcohol into a good leaving group for subsequent substitution. libretexts.org |

Multi-functional Reactivity and Cascade Reactions

The presence of two distinct functional groups in this compound opens the possibility for cascade reactions, where multiple bond-forming events occur in a single synthetic operation. 20.210.105 These sequences are highly efficient as they reduce the number of separate reaction, workup, and purification steps. 20.210.105

A hypothetical cascade reaction could be designed by first modifying one functional group to enable it to react with the other. For example, one could envision a sequence starting with a metal-halogen exchange on the aromatic ring. If the pentane chain contained a suitable electrophile, the newly formed aryllithium could potentially undergo an intramolecular cyclization.

A more straightforward multi-step, one-pot synthesis could involve:

Palladium-Catalyzed Cross-Coupling: The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to form a new carbon-carbon bond.

Subsequent Modification: The product of the coupling reaction, which still contains the secondary alcohol, could then be subjected to another transformation, such as oxidation or dehydration, within the same reaction vessel.

For instance, a Prins/Friedel-Crafts type of cascade could potentially be developed. beilstein-journals.org While not directly applicable to the starting material, modification of the pentane chain to incorporate an aldehyde could initiate an intramolecular Prins cyclization, with the resulting cationic intermediate being trapped by the electron-rich (if activated) aromatic ring. beilstein-journals.org

| Step | Reaction Type | Description | Intermediate/Product |

| 1 | Metal-Halogen Exchange | Formation of an aryllithium species using n-BuLi at the C-Br bond (requires prior protection of the -OH group). | Lithiated intermediate |

| 2 | Intramolecular Attack | The aryllithium attacks an electrophilic center on the side chain (e.g., a pre-installed tosylate at C-5 of the pentane chain). | Cyclized product (e.g., a substituted tetralin derivative) |

This type of planned multi-step reaction highlights the synthetic potential of this compound as a building block for more complex cyclic structures.

Mechanistic Investigations and Reaction Dynamics of 1 4 Bromophenyl Pentan 2 Ol Transformations

Elucidation of Reaction Mechanisms in Synthetic Pathways and Transformations

The formation and reaction of 1-(4-Bromophenyl)pentan-2-ol can proceed through various pathways, each with distinct mechanistic features. A thorough understanding of these mechanisms is essential for controlling reaction outcomes, particularly in terms of yield and stereoselectivity.

The primary method for synthesizing this compound involves the formation of a carbon-carbon bond between a propyl nucleophile and a 4-bromobenzaldehyde (B125591) electrophile. The most common approach utilizes a Grignard reaction, a powerful tool in organic synthesis for creating C-C bonds. mnstate.edumasterorganicchemistry.comwisc.edu

The reaction commences with the formation of the Grignard reagent, typically propylmagnesium bromide, by reacting 1-bromopropane (B46711) with magnesium metal in an anhydrous ether solvent. wisc.edu The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom and rendering it nucleophilic.

The subsequent step is the nucleophilic addition of the propyl Grignard reagent to the carbonyl carbon of 4-bromobenzaldehyde. masterorganicchemistry.com The carbonyl carbon is electrophilic due to the polarization of the C=O bond. The nucleophilic propyl group attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. mnstate.edu This step is the key carbon-carbon bond-forming event. Finally, an acidic workup is performed to protonate the alkoxide, yielding the final product, this compound. mnstate.edu

Table 1: Key Steps in the Grignard Synthesis of this compound

| Step | Description | Reactants | Intermediate/Product |

| 1 | Formation of Grignard Reagent | 1-Bromopropane, Magnesium | Propylmagnesium bromide |

| 2 | Nucleophilic Addition | Propylmagnesium bromide, 4-Bromobenzaldehyde | Tetrahedral alkoxide intermediate |

| 3 | Protonation (Workup) | Tetrahedral alkoxide intermediate, Acid (e.g., H₃O⁺) | This compound |

The synthesis of this compound via the Grignard reaction with 4-bromobenzaldehyde results in the formation of a new chiral center at the carbinol carbon (C2). In the absence of any chiral influence, the reaction produces a racemic mixture of (R)- and (S)-1-(4-Bromophenyl)pentan-2-ol. However, significant research has been devoted to developing asymmetric methods to selectively produce one enantiomer.

The stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophilic attack on the prochiral carbonyl group of 4-bromobenzaldehyde. The two faces of the carbonyl are enantiotopic. To achieve stereoselectivity, a chiral environment must be introduced, which can be accomplished through the use of chiral catalysts or auxiliaries. rsc.orgnih.govnih.gov

One common strategy involves the use of a chiral ligand to modify the Grignard reagent or to coordinate to the aldehyde, thereby creating a diastereomeric transition state that favors attack from one face over the other. Chiral amino alcohols, for example, can be used to catalyze the addition of organozinc reagents (which behave similarly to Grignard reagents) to aldehydes with high enantioselectivity. mdpi.com

The origins of selectivity are often explained by steric and electronic interactions in the transition state. For instance, in a catalyst-aldehyde complex, one face of the carbonyl may be sterically shielded by a bulky group on the chiral ligand, directing the incoming nucleophile to the more accessible face.

Table 2: Representative Chiral Catalysts for Asymmetric Addition to Aldehydes

| Catalyst Type | Chiral Moiety | Typical Enantioselectivity (% ee) |

| Chiral Amino Alcohols | (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethylenediamine | >90 |

| Chiral Diamines | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | >95 |

| Chiral Oxazaborolidines | Corey-Bakshi-Shibata (CBS) catalysts | >98 |

Note: The enantioselectivities are representative and can vary depending on the specific substrate and reaction conditions.

While the Grignard synthesis of this compound is stoichiometric, transformations of this alcohol can be achieved through catalytic processes. For example, palladium-catalyzed cross-coupling reactions could potentially be employed to modify the bromophenyl group. Although specific studies on this compound are not prevalent, the general mechanisms of such reactions are well-established.

A hypothetical Suzuki-Miyaura coupling of this compound with an organoboron compound would proceed through a catalytic cycle involving a palladium catalyst. The cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Transient intermediates in such catalytic cycles, like the Pd(II)-aryl complex, are often highly reactive and present in low concentrations, making their direct observation challenging. Spectroscopic techniques such as NMR and in-situ IR, along with computational modeling, are often employed to identify and characterize these fleeting species.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For the synthesis of this compound, the rate of the Grignard reaction would be dependent on several factors, including the concentration of the Grignard reagent and the aldehyde, the temperature, and the solvent.

The reaction is typically first order with respect to both the Grignard reagent and the aldehyde. The rate law can be expressed as:

Rate = k[Propylmagnesium bromide][4-Bromobenzaldehyde]

Where 'k' is the rate constant. The rate constant is temperature-dependent and generally follows the Arrhenius equation.

Transformations of this compound, such as its oxidation to the corresponding ketone, can also be subjected to kinetic analysis. For instance, enzymatic kinetic resolution of similar racemic alcohols has been studied, where the two enantiomers react at different rates with an enzyme, allowing for their separation. wikipedia.orgnih.govmdpi.com The efficiency of such resolutions is often described by the selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (s = k_fast / k_slow).

Table 3: Hypothetical Kinetic Data for the Kinetic Resolution of this compound

| Parameter | Value |

| Rate constant for the (R)-enantiomer (k_R) | 2.5 x 10⁻³ M⁻¹s⁻¹ |

| Rate constant for the (S)-enantiomer (k_S) | 5.0 x 10⁻⁵ M⁻¹s⁻¹ |

| Selectivity Factor (s = k_R / k_S) | 50 |

| Activation Energy for (R)-enantiomer (Ea_R) | 45 kJ/mol |

| Activation Energy for (S)-enantiomer (Ea_S) | 60 kJ/mol |

Note: These are hypothetical values for illustrative purposes.

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing invaluable mechanistic information. chem-station.com In the context of this compound, isotopic labeling can be used to elucidate the mechanism of its formation and subsequent reactions.

For instance, to confirm the mechanism of the Grignard reaction, one could use a deuterium-labeled Grignard reagent, such as propyl-1,1-d₂-magnesium bromide. Upon reaction with 4-bromobenzaldehyde and subsequent workup with a non-deuterated acid, the resulting this compound would have the deuterium (B1214612) atoms specifically located at the C1 position of the pentyl chain. This would confirm that the propyl group is transferred as a single unit without any rearrangement. masterorganicchemistry.compearson.com

Another application of isotopic labeling is in studying the mechanism of elimination reactions of this compound. By selectively labeling the hydrogen atoms at C1 and C3 with deuterium, one can determine the stereochemistry of the elimination (e.g., syn or anti) by analyzing the isotopic composition of the resulting alkene products.

Furthermore, kinetic isotope effect (KIE) studies, where the rate of a reaction with a deuterated substrate is compared to the rate with a non-deuterated substrate, can provide information about the rate-determining step of a reaction. A significant KIE (k_H / k_D > 1) for the deuteration of the hydroxyl proton would indicate that proton transfer is involved in the rate-determining step of a particular transformation. chem-station.com

Computational and Theoretical Studies of 1 4 Bromophenyl Pentan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 1-(4-Bromophenyl)pentan-2-ol. researchgate.net These calculations provide detailed information on electron distribution, orbital energies, and molecular electrostatic potential, which are key determinants of a molecule's chemical behavior.

Detailed research findings indicate that the electronic properties are significantly influenced by the interplay between the alkyl chain, the hydroxyl group, and the bromophenyl moiety. The bromine atom, being highly electronegative, and the aromatic ring's π-system create distinct regions of electron density across the molecule.

Key parameters derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For compounds containing aromatic rings, the HOMO is often associated with the π-electrons of the ring, while the LUMO is distributed over the entire conjugated system.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. In this compound, the region around the oxygen atom of the hydroxyl group is expected to be strongly negative, making it a site for electrophilic attack, while the hydrogen of the hydroxyl group would be a positive region.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.net It quantifies the delocalization of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals.

| Parameter | Predicted Value/Region | Significance |

| HOMO Energy | Typically around -6.5 to -7.5 eV | Indicates the energy of the most available electrons for donation in a reaction. |

| LUMO Energy | Typically around -0.5 to -1.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | ~6.0 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| MEP Negative Region | Oxygen atom of the hydroxyl group | Preferred site for interaction with electrophiles or hydrogen bond donors. |

| MEP Positive Region | Hydrogen atom of the hydroxyl group | Site for interaction with nucleophiles or hydrogen bond acceptors. |

| NBO Charge on Oxygen | Highly negative (~ -0.7 e) | Confirms the high electron density on the oxygen atom. |

| NBO Charge on Bromine | Slightly negative (~ -0.05 e) | Indicates its electron-withdrawing nature tempered by resonance effects. |

Conformational Analysis and Exploration of Energy Landscapes

The flexibility of the pentanol (B124592) side chain in this compound means it can exist in several different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

Theoretical studies on analogous molecules, such as 1-(4-bromophenyl)-2-fluoroethanol, have shown that the relative orientation of the substituents along the C-C bond axis is crucial. rsc.org The primary conformations are typically described by the dihedral angle between the bromophenyl group and the hydroxyl group. These are often referred to as gauche (dihedral angle of ~60°) and anti or trans (dihedral angle of 180°).

The stability of these conformers is governed by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. For instance, a conformation that allows for an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-electron cloud of the phenyl ring would be particularly stable. The solvent environment also plays a significant role, with polar solvents potentially stabilizing more polar conformers. rsc.org Ab initio molecular orbital calculations are often used to predict the relative energies of these conformers. rsc.org

| Conformer | Dihedral Angle (Phenyl-C-C-OH) | Relative Energy (kcal/mol) | Key Feature |

| Anti (A) | ~180° | 0 (Reference) | Minimizes steric repulsion between the large bromophenyl and hydroxyl groups. |

| Gauche 1 (G1) | ~60° | 0.5 - 1.5 | Potential for weak intramolecular hydrogen bonding. |

| Gauche 2 (G2) | ~-60° | 0.5 - 1.5 | Energetically similar to G1. |

Transition State Modeling and Characterization for Reaction Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transition states—the high-energy structures that connect reactants to products. For this compound, this could involve modeling reactions such as oxidation, dehydration, or substitution.

Theoretical investigations into the decomposition and isomerization of related alcohols, like pentan-2-ol, demonstrate the methodology. univ-orleans.fr By calculating the energy of the molecule as specific bonds are broken and formed, a reaction coordinate can be plotted. The peak of this energy profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy implies a faster reaction rate.

For example, modeling the dehydration of this compound to form an alkene would involve:

Identifying the reactant, product, and potential intermediates.

Locating the transition state structure for the rate-limiting step (e.g., the departure of the water molecule).

Calculating the activation energy using methods like DFT.

Confirming the transition state by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

| Reaction Pathway Step | Structure | Calculated ΔE (kcal/mol) | Description |

| Reactant | This compound | 0 | Ground state molecule. |

| Transition State (TS) | Protonated hydroxyl group, elongated C-O bond | +30 to +40 | The energy barrier for the departure of a water molecule. |

| Intermediate | Secondary carbocation | +15 to +25 | A high-energy intermediate formed after water leaves. |

| Product | 1-(4-Bromophenyl)pent-1-ene | -5 to -10 | The final, more stable alkene product. |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations can model how a molecule like this compound interacts with its environment, such as solvent molecules or other solutes. mdpi.commdpi.com

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the movement of each atom over time. This provides a dynamic picture of intermolecular interactions.

Key applications for this compound include:

Solvation Studies: Simulating the molecule in a solvent like water or an organic solvent to understand how solvent molecules arrange themselves around the solute (the solvation shell). This can reveal the nature and strength of hydrogen bonding between the hydroxyl group and the solvent.

Aggregation Behavior: MD simulations can predict whether molecules of this compound are likely to clump together (aggregate) in a solution. This is driven by intermolecular forces like van der Waals interactions between the phenyl rings and hydrogen bonds between the hydroxyl groups.

Interaction Energies: The simulations allow for the calculation of the binding energy between the molecule and other species, providing a quantitative measure of interaction strength. mdpi.com

| Interaction Type | Interacting Groups | Typical Energy (kcal/mol) | Significance |

| Hydrogen Bonding (with Water) | -OH group and H₂O | -3 to -6 | Governs solubility in polar protic solvents. |

| π-π Stacking | Bromophenyl rings | -1 to -3 | Can lead to molecular aggregation in non-polar solvents. |

| Van der Waals Interactions | Alkyl chains and phenyl rings | -0.5 to -2 | Contributes to overall intermolecular attraction. |

Prediction of Spectroscopic Signatures for Mechanistic Validation and Structural Understanding

A powerful application of computational chemistry is the prediction of spectroscopic data. By calculating properties like vibrational frequencies or nuclear magnetic shielding, theoretical spectra (e.g., IR, Raman, NMR) can be generated. researchgate.netdntb.gov.ua These predicted spectra are invaluable for interpreting and validating experimental results.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the frequencies and intensities of molecular vibrations. uantwerpen.be For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to specific motions, such as the O-H stretch, C-H stretches of the alkyl chain and aromatic ring, and the C-Br stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with high accuracy. semanticscholar.org These calculations are sensitive to the molecule's conformation. By comparing the calculated shifts for different low-energy conformers with experimental data, it is possible to determine the dominant conformation in solution.

Discrepancies between calculated and experimental spectra can often point to specific intermolecular interactions (like hydrogen bonding) or solvent effects that were not included in the initial theoretical model.

| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |

| IR Frequency (O-H stretch) | ~3650 cm⁻¹ (gas phase) | ~3400 cm⁻¹ (solution) | The redshift in solution indicates intermolecular hydrogen bonding. |

| IR Frequency (C-Br stretch) | ~650 cm⁻¹ | ~655 cm⁻¹ | Characteristic vibration of the bromophenyl group. |

| ¹³C NMR Shift (C-OH) | ~70 ppm | ~72 ppm | Chemical shift of the carbon atom bearing the hydroxyl group. |

| ¹H NMR Shift (H-O) | ~1.5 ppm (monomer) | 2.0 - 4.0 ppm | Shift is highly dependent on concentration and solvent due to hydrogen bonding. |

Derivatization Strategies and Access to Advanced Chemical Entities from 1 4 Bromophenyl Pentan 2 Ol

Synthesis of Chiral Derivatives for Ligand Development in Asymmetric Catalysis

The inherent chirality of 1-(4-Bromophenyl)pentan-2-ol, stemming from the stereocenter at the second carbon of the pentanol (B124592) chain, makes it an attractive scaffold for the development of chiral ligands. Chiral ligands are crucial components in asymmetric catalysis, where they transfer stereochemical information to a metal center, enabling the selective synthesis of one enantiomer of a product. nih.gov The development of such ligands from this compound can be envisioned through several synthetic strategies that modify the hydroxyl and aryl bromide moieties to incorporate coordinating atoms like phosphorus, nitrogen, or sulfur.

One potential pathway involves the conversion of the hydroxyl group into a phosphine-containing moiety. This could be achieved by first converting the alcohol into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a phosphide anion (e.g., diphenylphosphide). The resulting phosphine (B1218219) derivative, now bearing both a chiral backbone and a coordinating phosphorus atom, could serve as a P-type ligand in various transition-metal-catalyzed reactions.

Alternatively, the aryl bromide provides a handle for introducing other coordinating groups via cross-coupling reactions. For instance, a palladium-catalyzed coupling reaction could be used to attach a phosphine group directly to the phenyl ring. Combining these approaches allows for the synthesis of bidentate ligands. For example, the hydroxyl group could be used to form a chiral oxazoline ring, a privileged structure in asymmetric catalysis, while the bromo-position is functionalized with a phosphine, yielding a P,N-type ligand. The modular nature of these synthetic routes allows for the fine-tuning of the ligand's steric and electronic properties to optimize enantioselectivity for a specific catalytic transformation.

Table 1: Hypothetical Chiral Ligands Derived from this compound and Their Potential Applications

| Ligand Type | Proposed Derivative Structure | Synthetic Approach | Potential Catalytic Application |

|---|---|---|---|

| Chiral Phosphine (P) | (R)-1-(4-Bromophenyl)-2-(diphenylphosphino)pentane | Conversion of the alcohol to a leaving group, followed by substitution with LiPPh₂. | Asymmetric Hydrogenation |

| Chiral Aminophosphine (P,N) | (R)-N,N-dimethyl-1-(4-(diphenylphosphino)phenyl)pentan-2-amine | Buchwald-Hartwig amination at the bromide, followed by phosphination. Or vice versa. | Palladium-Catalyzed Asymmetric Allylic Alkylation |

| Chiral Phosphinooxazoline (PHOX-type) | Derivative with a chiral oxazoline ring fused to the phenyl group and a phosphine substituent. | Multi-step synthesis involving amination, cyclization to form the oxazoline ring, and phosphination. | Asymmetric Heck Reactions |

Scaffold Diversification through Targeted Functional Group Interconversions

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.comfiveable.me This approach allows for the diversification of the this compound scaffold, providing access to a library of related compounds with potentially different physical, chemical, and biological properties. The two primary functional groups available for modification are the secondary alcohol and the aryl bromide.

The secondary alcohol is a versatile functional group that can undergo a variety of transformations. fiveable.me

Oxidation: The secondary benzylic alcohol can be readily oxidized to the corresponding ketone, 1-(4-bromophenyl)pentan-2-one (B7862634). A range of oxidizing agents can be employed, from chromium-based reagents like pyridinium chlorochromate (PCC) to milder, more modern methods such as Swern or Dess-Martin periodinane oxidations. researchgate.netlibretexts.org

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. chemguide.co.ukresearchgate.net This reaction is often catalyzed by an acid and can be used to introduce a wide variety of acyl groups. For instance, reaction with acetic anhydride would yield 1-(4-bromophenyl)pentan-2-yl acetate (B1210297).

Etherification: Formation of an ether can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide.

The aryl bromide on the phenyl ring is primarily modified through reactions that substitute the bromine atom.

Hydrodehalogenation: The bromine atom can be removed and replaced with a hydrogen atom through catalytic hydrogenation or reaction with a hydride source, yielding 1-phenylpentan-2-ol.

Halogen Exchange: While less common for aryl halides than alkyl halides, under specific conditions, the bromide could potentially be exchanged for another halogen.

Table 2: Examples of Functional Group Interconversions for this compound

| Target Functional Group | Transformation | Typical Reagents | Product |

|---|---|---|---|

| Ketone | Oxidation of secondary alcohol | PCC, DMP, or Swern conditions | 1-(4-Bromophenyl)pentan-2-one |

| Ester | Esterification of alcohol | Acetic anhydride, pyridine | 1-(4-Bromophenyl)pentan-2-yl acetate |

| Ether | Williamson Ether Synthesis | 1. NaH; 2. CH₃I | 1-(4-Bromophenyl)-2-methoxypentane |

| Arene | Hydrodehalogenation | H₂, Pd/C, base | 1-Phenylpentan-2-ol |

Preparation of Complex Architectures Utilizing this compound as a Synthon

A synthon is a conceptual building block used in retrosynthetic analysis to plan the synthesis of complex organic molecules. This compound is an excellent synthon because its aryl bromide functionality serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis, allowing for the modular construction of complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. researchgate.netlibretexts.org By reacting this compound with various arylboronic acids, a wide range of biaryl compounds can be synthesized. These structures are prevalent in pharmaceuticals and material science.

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgjk-sci.comorganic-chemistry.org This reaction provides direct access to a diverse set of aniline derivatives, which are important intermediates and final products in many areas of chemistry.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, creating a carbon-carbon bond between an sp² and an sp carbon atom. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This is a highly effective method for synthesizing arylalkynes, which can be further elaborated into more complex structures.

By leveraging these and other cross-coupling reactions, the relatively simple scaffold of this compound can be elaborated into significantly more complex molecules, demonstrating its value as a versatile synthetic building block.

Table 3: Cross-Coupling Reactions Using this compound as a Synthon

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivatives |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Aryl amine derivatives |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne derivatives |

Applications of 1 4 Bromophenyl Pentan 2 Ol As a Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products and Analogues

The total synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to biologically important molecules that are often scarce in nature. nih.gov While specific examples detailing the use of 1-(4-Bromophenyl)pentan-2-ol in the total synthesis of a named natural product are not prevalent in the literature, its structural motifs are commonly found in precursors to complex molecules.

The bromophenyl moiety is a particularly valuable handle for carbon-carbon bond formation through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in constructing the carbon skeleton of many natural products. For instance, a hypothetical synthetic route towards a complex polyphenol natural product could involve a Suzuki coupling reaction where the 4-bromophenyl group of this compound is coupled with a boronic acid derivative of another complex fragment.

The secondary alcohol at the 2-position of the pentyl chain offers another site for strategic manipulation. It can be oxidized to a ketone, which can then undergo a variety of transformations, including aldol (B89426) reactions, Wittig reactions, or serve as a site for the introduction of new stereocenters. Alternatively, the hydroxyl group can be used as a directing group in stereoselective reactions or be converted into a good leaving group for substitution reactions. The chirality at this position, if controlled, can be relayed to other parts of the molecule, which is a critical aspect in the asymmetric synthesis of natural products.

The combination of these two reactive centers allows for a modular approach to the synthesis of complex targets. One could envision a synthetic strategy where the bromophenyl group is first utilized in a cross-coupling reaction to assemble a significant portion of the molecular backbone. Subsequently, the secondary alcohol could be elaborated to introduce further complexity and functionality, leading to the final natural product or its analogues. This divergent approach, where a common intermediate is used to generate a variety of related structures, is a powerful strategy in modern synthetic chemistry. researchgate.net

Utility in the Construction of Advanced Organic Scaffolds and Building Blocks

Advanced organic scaffolds are core molecular frameworks that serve as the basis for the development of new materials and pharmaceuticals. The unique combination of a functionalized aromatic ring and an aliphatic chain with a hydroxyl group makes this compound an attractive starting material for the construction of diverse and novel scaffolds.

The bromine atom on the phenyl ring is a versatile functional group that can be readily transformed into other functionalities. For example, it can be replaced with a wide range of substituents through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the electronic and steric properties of the aromatic ring, leading to a library of derivatives with tailored characteristics.

Furthermore, the secondary alcohol can participate in a variety of reactions to build more complex structures. It can be esterified or etherified to introduce different side chains, or it can be used as a handle to attach the molecule to a solid support for solid-phase synthesis. The pentyl chain itself can be further functionalized, for example, through C-H activation reactions, although this is a more advanced and less common transformation for such a substrate.

A powerful application of this compound in this context is its use in the synthesis of heterocyclic compounds. For instance, the hydroxyl group could be converted into an amino group, which could then participate in a condensation reaction with a dicarbonyl compound to form a pyrrole or a pyridine ring. The bromophenyl group could then be used in a subsequent intramolecular cyclization reaction to form a fused heterocyclic system, which are common scaffolds in medicinal chemistry. The ability to construct such complex scaffolds from a relatively simple starting material highlights the utility of this compound as a valuable building block in organic synthesis.

Precursor in the Synthesis of Investigational Chemical Probes and Ligands

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or an enzyme, to study its function in a biological system. The design of a chemical probe requires a careful balance of potency, selectivity, and appropriate physicochemical properties. This compound possesses features that make it a promising precursor for the synthesis of such investigational tools.